molecular formula C9H9Cl2NO2 B1277239 (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS No. 748128-13-4

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Cat. No.: B1277239
CAS No.: 748128-13-4
M. Wt: 234.08 g/mol
InChI Key: GQKLESLYMHWBOP-ZETCQYMHSA-N
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Description

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chiral amino acid derivative with the molecular formula C9H9Cl2NO2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms on the phenyl ring and an amino group on the propanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,3-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-nitro-3-(2,3-dichlorophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(2,3-dichlorophenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
  • (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid
  • (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid

Uniqueness

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the (S)-configuration also imparts chirality, which can affect its interaction with chiral biological targets.

Properties

IUPAC Name

(3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKLESLYMHWBOP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426741
Record name (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748128-13-4
Record name (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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